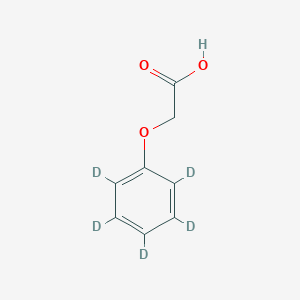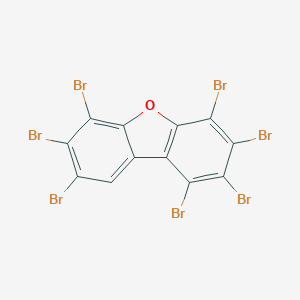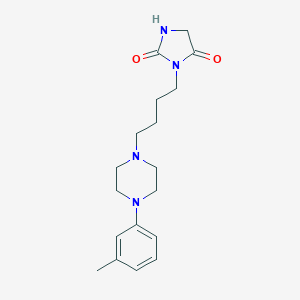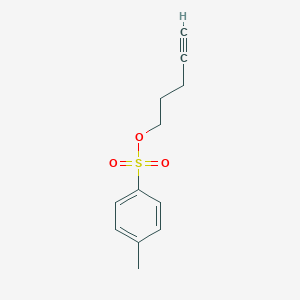
Phenoxy-d5-Essigsäure
Übersicht
Beschreibung
Phenoxy-d5-acetic acid is a deuterated form of phenoxyacetic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be traced in various chemical reactions. Phenoxy-d5-acetic acid is a valuable tool in the study of metabolic pathways and the development of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Phenoxy-d5-acetic acid is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and metabolic processes.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: Used in the synthesis of various chemicals and as a standard in quality control processes
Wirkmechanismus
Target of Action
Phenoxy-d5-acetic Acid primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation .
Mode of Action
Phenoxy-d5-acetic Acid interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Phenoxy-d5-acetic Acid is the arachidonic acid pathway . By inhibiting COX-2, Phenoxy-d5-acetic Acid reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Pharmacokinetics
It’s known that the compound is readily soluble in ether, glacial acetic acid, and ethanol , which may influence its bioavailability.
Result of Action
The inhibition of COX-2 by Phenoxy-d5-acetic Acid leads to a significant reduction in the production of prostaglandins . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenoxy-d5-acetic Acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including Phenoxy-d5-acetic Acid, and their metabolites throughout the environment This can potentially affect the compound’s action and efficacy
Biochemische Analyse
Biochemical Properties
Phenoxy-d5-acetic Acid is involved in biochemical reactions, particularly in proteomics research
Cellular Effects
Its parent compound, phenoxyacetic acid, has been reported to have potent COX-2 activity .
Temporal Effects in Laboratory Settings
Phenoxy-d5-acetic Acid is a solid and is soluble in Chloroform, Dichloromethane, Dimethylformamide, and Methanol . It is recommended to be stored at -20° C
Metabolic Pathways
Phenoxy-d5-acetic Acid is involved in the rosiglitazone metabolism pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenoxy-d5-acetic acid can be synthesized starting from phenol and chloroacetic acid. The reaction involves the deprotonation of phenol using a sodium hydroxide solution, followed by the reaction with chloroacetic acid to form phenoxyacetic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of phenoxy-d5-acetic acid involves similar synthetic routes but on a larger scale. The process typically includes the use of deuterated phenol and deuterated chloroacetic acid, along with appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxy-d5-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxy-d5-acetate.
Reduction: It can be reduced to form phenoxy-d5-ethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Phenoxy-d5-acetate.
Reduction: Phenoxy-d5-ethanol.
Substitution: Various phenoxy-d5-acetic acid derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Phenoxy-d5-acetic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. Similar compounds include:
Phenoxyacetic acid: The non-deuterated form, which is less stable and harder to trace.
Phenoxyacetic acid derivatives: Compounds with various substituents on the phenoxy group, used in different applications but lacking the unique properties of the deuterated form
Phenoxy-d5-acetic acid stands out due to its enhanced stability and traceability, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595398 | |
| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154492-74-7 | |
| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride](/img/structure/B27022.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)









![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)

